molecular formula C17H30N2O2 B261469 N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide

Cat. No. B261469
M. Wt: 294.4 g/mol
InChI Key: JRICISCPLAWDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects.

Mechanism of Action

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide inhibits GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. This leads to an increase in the levels of GABA, an inhibitory neurotransmitter, which can reduce neuronal excitability and produce anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has been shown to increase GABA levels in the brain, leading to reduced anxiety and seizure activity in animal models. In addition, N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has been found to enhance the effects of benzodiazepines, a class of drugs commonly used to treat anxiety and insomnia.

Advantages and Limitations for Lab Experiments

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

Future research on N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. In addition, further studies could investigate the long-term effects of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide on brain function and behavior. Finally, new synthesis methods could be developed to improve the solubility and half-life of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide, making it more effective for use in various experiments and potential clinical applications.
Conclusion
N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide is a potent and selective inhibitor of GABA-AT, with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves increasing the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. While N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has some limitations, it remains a valuable tool for studying the role of GABA in the brain and its potential therapeutic applications. Future research could focus on expanding our understanding of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide and its potential clinical applications.

Synthesis Methods

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide can be synthesized through a multi-step process involving the reaction of cyclohexanecarboxylic acid with N,N-dimethylpropane-1,3-diamine, followed by the reaction of the resulting intermediate with cyclohexyl isocyanate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have demonstrated the anxiolytic and anticonvulsant effects of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide in animal models. Clinical trials have shown promising results in the treatment of cocaine addiction and alcohol use disorder.

properties

Product Name

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

N-[3-(cyclohexanecarbonylamino)propyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H30N2O2/c20-16(14-8-3-1-4-9-14)18-12-7-13-19-17(21)15-10-5-2-6-11-15/h14-15H,1-13H2,(H,18,20)(H,19,21)

InChI Key

JRICISCPLAWDLV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NCCCNC(=O)C2CCCCC2

Canonical SMILES

C1CCC(CC1)C(=O)NCCCNC(=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.